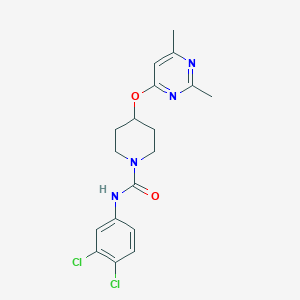

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O2/c1-11-9-17(22-12(2)21-11)26-14-5-7-24(8-6-14)18(25)23-13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNUQBIQDWNXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.28 g/mol. The compound features a piperidine ring, a dichlorophenyl group, and a pyrimidine derivative, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an antagonist at cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation and appetite regulation. The ability of this compound to inhibit CB1 receptor activity suggests potential applications in managing conditions like obesity and chronic pain.

Anticancer Properties

This compound has shown promising results in anti-cancer research. Studies have demonstrated its anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. Additionally, it has been investigated for its role in DNA cleavage studies, indicating a potential mechanism for inducing cancer cell apoptosis.

Interaction with Biological Targets

The compound's interaction with various biological targets has been extensively studied. Notable findings include:

| Target | Effect | Reference |

|---|---|---|

| CB1 Receptor | Antagonist activity | |

| DNA | Induces cleavage | |

| Angiogenesis Factors | Inhibitory effects |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Cannabinoid Receptor Antagonism : A study demonstrated that the compound effectively blocked CB1 receptor signaling pathways in vitro, resulting in reduced appetite and altered pain perception in animal models.

- Anti-Angiogenic Activity : In a cancer model, this compound inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. These effects were attributed to its ability to disrupt vascular endothelial growth factor (VEGF) signaling pathways.

- DNA Cleavage Studies : Research involving DNA cleavage assays indicated that the compound could induce double-strand breaks in cancer cells, leading to apoptosis through the activation of cellular stress response pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural homology with several derivatives, differing primarily in the substituents on the piperidine ring. Key analogs include:

Pharmacokinetic Considerations

- Pyrimidinyloxy Group : The 2,6-dimethylpyrimidine moiety could enhance metabolic stability and solubility compared to brominated or benzimidazolone analogs, as methyl groups often reduce oxidative degradation .

- Dichlorophenyl Motif : Common in both pharmaceuticals (e.g., sertraline intermediates, ) and pesticides, this group balances lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.